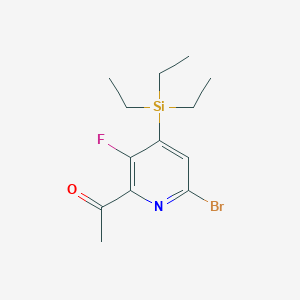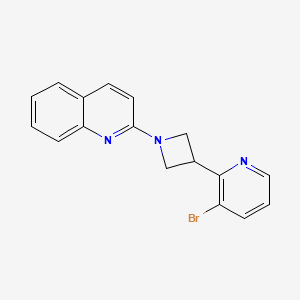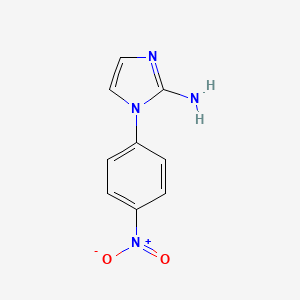![molecular formula C12H16N2O4 B8660005 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid CAS No. 691363-43-6](/img/structure/B8660005.png)
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids This compound is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, along with an ethyl-propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid typically involves a multi-step process:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the meta position relative to the carboxylic acid group.
Amination: The nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Alkylation: The amino group is then alkylated with 1-ethylpropyl halide in the presence of a base such as sodium hydroxide (NaOH) to introduce the ethyl-propyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
化学反应分析
Types of Reactions
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted nitrobenzoic acids
科学研究应用
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. The ethyl-propyl chain provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes.
相似化合物的比较
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the ethyl-propyl chain, making it less lipophilic.
4-(1-Methyl-propylamino)-3-nitro-benzoic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
4-(1-Ethyl-butylamino)-3-nitro-benzoic acid: Contains a butyl chain, increasing its hydrophobicity compared to the ethyl-propyl derivative.
Uniqueness
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is unique due to its specific combination of functional groups and alkyl chain, which confer distinct chemical and biological properties. The presence of both nitro and amino groups allows for versatile chemical modifications, while the ethyl-propyl chain enhances its lipophilicity and membrane permeability.
属性
CAS 编号 |
691363-43-6 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
3-nitro-4-(pentan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-3-9(4-2)13-10-6-5-8(12(15)16)7-11(10)14(17)18/h5-7,9,13H,3-4H2,1-2H3,(H,15,16) |
InChI 键 |
POAMAAURYZLIOI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
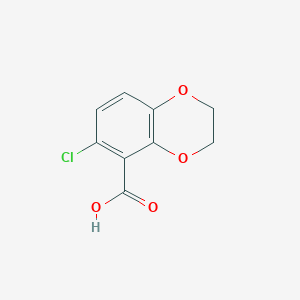
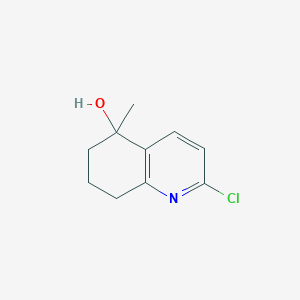
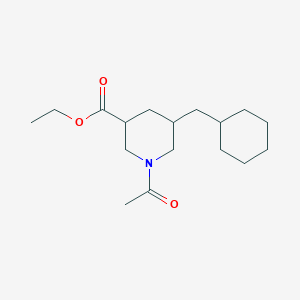
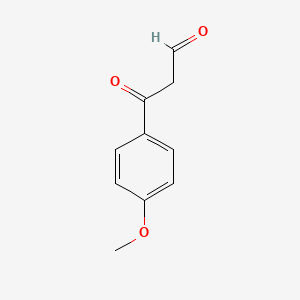
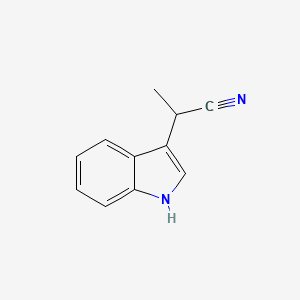
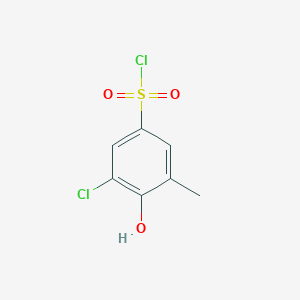
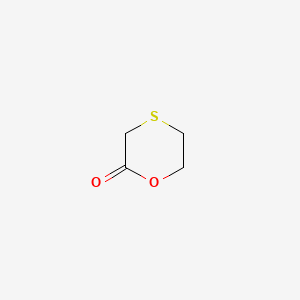
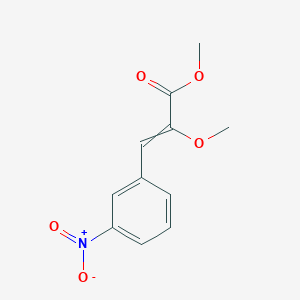
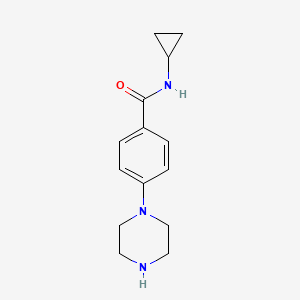
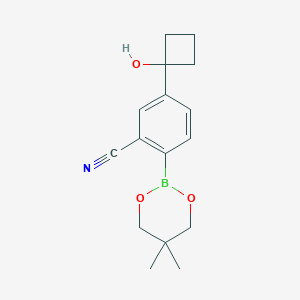
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8659999.png)
